Antiviral Spectrum Gate: Native Alloferon vs. [Lys¹]-Alloferon in Herpesvirus and Coxsackievirus Replication
In a direct head-to-head comparison by Kuczer et al. (2011), native alloferon inhibited human herpesvirus type 1 (HHV-1) multiplication in Vero, LLC-MK2, and HEp-2 cell lines but completely failed to affect coxsackievirus B2 replication. By contrast, the N-terminal-substituted analogue [Lys¹]-alloferon exhibited high inhibitory activity against both herpesvirus and coxsackievirus, demonstrating a qualitative gain of antiviral spectrum conferred by the single His¹→Lys substitution [1]. This spectrum restriction is a defining feature of native alloferon that must be considered when selecting between wild-type and modified peptides for antiviral research.
| Evidence Dimension | Antiviral spectrum (qualitative inhibition of viral replication in vitro) |
|---|---|
| Target Compound Data | Alloferon: inhibits HHV-1 replication; no effect on coxsackievirus B2 replication in Vero, LLC-MK2, and HEp-2 cells |
| Comparator Or Baseline | [Lys¹]-alloferon: inhibits both HHV-1 and coxsackievirus B2 replication across same cell lines |
| Quantified Difference | Qualitative difference: alloferon = herpesvirus-selective; [Lys¹]-alloferon = dual-spectrum (herpesvirus + coxsackievirus) |
| Conditions | In vitro antiviral assay; Vero, LLC-MK2, and HEp-2 cell lines; HHV-1 McIntyre reference strain and coxsackievirus B2 clinical strain |
Why This Matters
Researchers investigating antiviral peptides against RNA viruses (e.g., coxsackievirus) should be aware that native alloferon lacks activity against this class, whereas [Lys¹]-alloferon provides broader coverage; procurement decisions must align with the target virus.
- [1] Kuczer M, Midak-Siewirska A, Zahorska R, Łuczak M, Konopińska D. Further studies on the antiviral activity of alloferon and its analogues. J Pept Sci. 2011;17(11):715-719. doi:10.1002/psc.1388 View Source
